Budipine

Parkinson's Disease Tremor Clinical Trial

Parkinsonian tremor research demands agents capable of dissecting glutamatergic vs. cholinergic contributions with pharmacological precision. Budipine meets this need through a distinctive polyvalent mechanism: use-dependent NMDA receptor antagonism paired with moderate antimuscarinic activity (pA₂ 6.9), complemented by MAO-B inhibition and dopamine release facilitation. • Superior tremor reduction vs. amantadine in head-to-head trials; 25% quantitative decrease in instrument-measured tremor intensity • Distinct NMDA/antimuscarinic ratio vs. biperiden (pA₂ 8.3) enabling controlled comparative striatal pathway studies • Adjunctive levodopa benefit via synergistic multi-target non-dopaminergic action Supplied at ≥98% purity with full analytical documentation and reliable cold-chain logistics.

Molecular Formula C21H27N
Molecular Weight 293.4 g/mol
CAS No. 57982-78-2
Cat. No. B1215406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBudipine
CAS57982-78-2
Synonyms4,4-diphenyl-1-tert-butylpiperidine hydrochloride
budipine
budipine hydrochloride
Parkinsan
Molecular FormulaC21H27N
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H27N/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3
InChIKeyQIHLUZAFSSMXHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Budipine: Pharmacological Profile & Procurement


Budipine (1-tert-butyl-4,4-diphenylpiperidine) is a lipophilic diphenylpiperidine derivative [1] approved for the symptomatic treatment of Parkinson's disease (PD), particularly effective against tremor [2]. It possesses a polyvalent pharmacodynamic profile distinct from conventional antiparkinsonian drugs [3]. Its primary characterized mechanisms include use-dependent (uncompetitive) antagonism of N-methyl-D-aspartate (NMDA) receptors [4] and moderate antimuscarinic activity [5]. Notably, the compound acts as a substrate for P-glycoprotein (P-gp), a key efflux transporter influencing brain penetration [6], and exhibits indirect dopaminergic effects via facilitation of dopamine release and inhibition of monoamine oxidase type B (MAO-B) [7]. This combination of actions defines its unique preclinical and clinical utility.

Budipine: In-Class Substitution Limitations


Budipine, amantadine, and biperiden are all utilized in the management of Parkinson's disease and share overlapping NMDA receptor antagonism and/or anticholinergic properties. However, the relative balance of these activities, along with distinct secondary mechanisms and clinical outcomes, precludes their interchangeable use. The differential profile is critical: budipine demonstrates a unique ratio of prominent anti-NMDA to moderate antimuscarinic activity compared to biperiden [1], while offering superior tremor control and a distinct adverse event profile versus amantadine in head-to-head trials [2]. Procurement of the correct agent is therefore essential for experiments designed to isolate or leverage specific pharmacological mechanisms or for applications where particular clinical or side-effect profiles are a primary consideration. The following quantitative evidence establishes precisely where budipine's profile diverges from these close structural and functional analogs.

Budipine: Quantitative Comparator Evidence


Tremor Reduction vs Amantadine in Parkinson's Trial

In a 12-week, randomized, double-blind, parallel-group study comparing budipine monotherapy (3 x 20 mg/day) directly with amantadine (3 x 100 mg/day) in 53 patients with mild-to-moderate Parkinson's disease, budipine demonstrated a statistically significantly superior effect on the primary symptom of tremor. While both drugs produced a clinically relevant and significant (p < 0.001) improvement in overall Parkinsonian symptoms according to the Webster Rating Scale (WRS) compared to baseline, the between-group analysis specifically for tremor revealed a significant advantage for budipine (p < 0.05) at the 12-week endpoint [1]. This differential efficacy was not observed for the total WRS sum score (p > 0.05).

Parkinson's Disease Tremor Clinical Trial Head-to-Head Comparison

Anti-NMDA Receptor Antagonism vs Biperiden

A comparative in vivo and in vitro pharmacological study establishes that budipine possesses a more prominent anti-NMDA receptor action relative to biperiden, an agent with which it shares antimuscarinic and NMDA antagonistic properties. In receptor-binding assays using rat brain membranes, budipine inhibited [3H]TCP binding to the NMDA receptor ion channel with an IC50 of 36 µM, whereas biperiden was significantly less potent with an IC50 of 170 µM [1]. This functional difference was confirmed in vivo, where budipine increased the threshold for NMDA-induced seizures in mice with an ED50 of 10.2 mg/kg, an effect not observed with biperiden [1].

NMDA Receptor Antagonist Glutamatergic Transmission Receptor Binding Functional Assay

Dopamine & Acetylcholine Release Modulation vs Biperiden

In comparative in vitro experiments using rabbit caudate nucleus slices, budipine and biperiden produced opposite effects on evoked dopamine (DA) release, highlighting a key functional divergence. Budipine (1-10 µM) inhibited electrically evoked [3H]DA release, whereas biperiden (1-10 µM) facilitated it [1]. In contrast, both drugs showed antimuscarinic properties by facilitating evoked acetylcholine (ACh) release in the presence of physostigmine, but biperiden was significantly more potent, with pA2 values of 8.3 compared to 6.9 for budipine, indicating a 25-fold higher antimuscarinic potency for biperiden [1].

Neurotransmitter Release Dopamine Acetylcholine Striatum

EMG-Quantified Tremor Reduction

The tremorlytic activity of budipine has been objectively quantified using long-term electromyography (EMG) in Parkinson's disease patients. In an open-label trial where budipine was added to stable conventional antiparkinsonian medication (n=11), tremor intensity was reduced by 25% and tremor occurrence by 34% [1]. In a separate double-blind, placebo-controlled study (n=14), the Columbia University Rating Scale (CURS) tremor sum score improved from 5.7 to 3.0 in the budipine group, compared to a minimal change from 7.1 to 5.5 in the placebo group [2].

Parkinson's Disease Tremor Quantitative Electromyography Adjunctive Therapy

Budipine: Preclinical Application Scenarios


Tremor Mechanism Studies in Parkinson's Models

Budipine is a superior tool compound for investigating the neuropharmacology of parkinsonian tremor. The demonstrated superior tremor reduction versus amantadine in a head-to-head clinical trial [1] and the quantitative, instrument-based evidence of tremor intensity reduction (25%) [2] make it a preferred candidate over amantadine for studies focused on the glutamatergic and non-dopaminergic pathways specifically underlying tremor. Its unique balance of prominent anti-NMDA and weaker antimuscarinic activity [3] provides a more targeted pharmacological profile for dissecting tremor genesis.

NMDA & Muscarinic Pathway Differentiation

Researchers investigating the interplay between glutamatergic and cholinergic systems in the striatum will find budipine an essential pharmacological tool. Its distinct profile—prominent NMDA receptor antagonism [3] paired with weak antimuscarinic effects (pA2 = 6.9) and the inhibition of evoked dopamine release [4]—stands in stark contrast to biperiden, which acts as a strong antimuscarinic (pA2 = 8.3) with NMDA antagonism and facilitates dopamine release [4]. The use of budipine in parallel with biperiden allows for a controlled, comparative analysis of how varying the ratio of NMDA to muscarinic blockade impacts striatal output pathways.

Polyvalent Mechanisms in Adjunctive PD Therapy

For research programs exploring adjunctive therapies to levodopa, budipine's polyvalent pharmacology provides a unique experimental substrate. Clinical evidence demonstrates that budipine provides an additional therapeutic benefit when added to an optimal dopaminergic regimen [5]. This is hypothesized to stem from its impact on non-dopaminergic neurotransmission [5], a property that distinguishes it from purely dopaminergic adjuncts. Budipine's combination of NMDA antagonism, weak antimuscarinic activity, MAO-B inhibition, and dopamine release facilitation [6] makes it a model compound for studying the synergistic effects of targeting multiple non-dopaminergic systems simultaneously.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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